愈创木酚二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

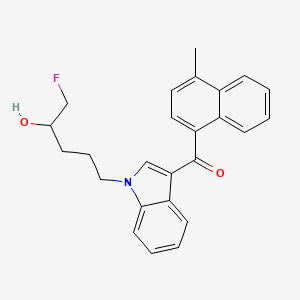

Guaifenesin is an expectorant commonly found in over-the-counter products for the symptomatic relief from congested chests and coughs associated with cold, bronchitis, and other breathing illnesses . It is believed to facilitate productive cough to manage chest congestion .

Molecular Structure Analysis

Guaifenesin has a molecular formula of C10H14O4 and a molecular weight of 198.2 g/mol . It is a white crystalline powder with a melting point of 78.5-79°C and a boiling point of 215°C .Physical And Chemical Properties Analysis

Guaifenesin is a white crystalline powder with a melting point of 78.5-79°C and a boiling point of 215°C . It is soluble in water and ethanol, chloroform, glycerin, and dimethylformamide. It is easily soluble in benzene but insoluble in petroleum ether .科学研究应用

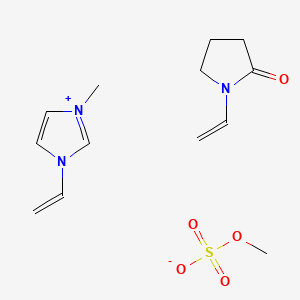

Microwave-Assisted Degradation

Guaifenesin (GGE) has been studied for its thermal stabilities and degradation behaviors . In a study, GGE was exposed to microwave irradiation in the presence of three 1-butyl-3-methylimidazolium-based ionic liquids . The study found that it is possible to increase the yield of guaiacol from GGE by controlling different parameters such as temperature, molar ratio of water to GGE, acidity and anion effect of [BMIm]-based IL, amount of [BMIm]-based IL, microwave power and irradiation time .

Production of Novel Compounds

Guaifenesin has been used in the production of novel compounds. In a study, GGE was subjected to microwave irradiation of 300 W in a batch reactor at a temperature of 200 °C, residence times of 5 min and air atmosphere . The highest yields of 2-methoxyphenol (guaiacol), 1- (2-methoxy-phenoxy)-propan-2-one, and 2-hydroxymethyl-1,4-benzodioxan were obtained using [BMIm] [HSO 4 ] .

Enantiomer Separation

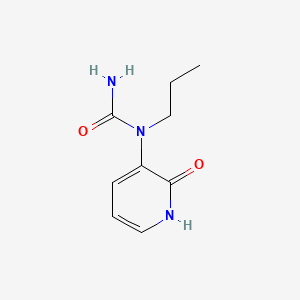

Guaifenesin enantiomers could be separated effectively by six-column simulated moving bed (SMB) process with Chiralcel OD stationary phase and n-hexane/ethanol mobile phase . The separation performance of SMB unit with four operation modes are compared at similar operation conditions .

Drug Formulation

Guaifenesin has been used always with its racemate in cough remedy formulations . One enantiomer provides the desired physiological effect while the other one has no effect, sometimes with the side effect .

Thermochemical Conversion

Gas chromatography–mass spectrometry (GC–MS) experiments were performed to reveal the guaifenesin degradation and product formation characteristics . The most plausible mechanisms were proposed by using GC–MS data .

安全和危害

作用机制

- Its role is to increase mucus secretion, which helps manage chest congestion by thinning and facilitating the removal of respiratory secretions .

- Guaifenesin acts as an expectorant by:

- Molecular and Cellular Effects:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

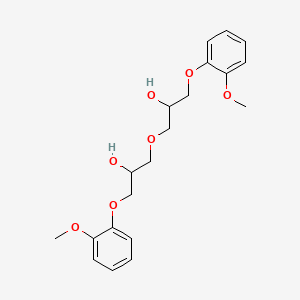

IUPAC Name |

1-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-23-17-7-3-5-9-19(17)26-13-15(21)11-25-12-16(22)14-27-20-10-6-4-8-18(20)24-2/h3-10,15-16,21-22H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKSAYSHFVIMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

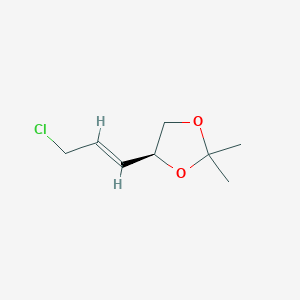

Molecular Formula |

C20H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guaifenesin dimer | |

CAS RN |

1797132-23-0 |

Source

|

| Record name | 1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797132230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-OXYBIS(3-(2-METHOXYPHENOXY)PROPAN-2-OL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8TYB3Y6YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)